sec-Butyl 4-Hydroxybenzoate: A Comprehensive Technical Guide
sec-Butyl 4-Hydroxybenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl 4-hydroxybenzoate, also known as sec-butylparaben, is an organic compound belonging to the paraben family. Parabens are esters of p-hydroxybenzoic acid and are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological activities of sec-butyl 4-hydroxybenzoate, with a focus on its mechanism of action as both an antimicrobial agent and an endocrine disruptor.
Chemical and Physical Properties
sec-Butyl 4-hydroxybenzoate is a white to almost white crystalline powder.[1] Its chemical and physical properties are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 17696-61-6 | [2] |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | |
| IUPAC Name | sec-butyl 4-hydroxybenzoate | [2] |
| Synonyms | 4-Hydroxybenzoic acid sec-butyl ester, sec-Butylparaben |
| Property | Value | Source |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 59.0 to 62.0 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol | |
| Purity | >98.0% (HPLC) |
Synthesis and Purification
The primary method for synthesizing sec-butyl 4-hydroxybenzoate is through the Fischer esterification of 4-hydroxybenzoic acid with sec-butanol in the presence of an acid catalyst. The resulting crude product can then be purified by recrystallization.
Experimental Protocol: Synthesis via Fischer Esterification
Materials:
-
4-Hydroxybenzoic acid
-
sec-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of sec-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Reflux the mixture for several hours to drive the esterification reaction to completion.
-
After cooling, neutralize the excess acid with a 5% sodium bicarbonate solution.
-
Extract the crude sec-butyl 4-hydroxybenzoate with a suitable organic solvent.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude sec-butyl 4-hydroxybenzoate in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
Caption: Workflow for the synthesis and purification of sec-Butyl 4-hydroxybenzoate.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and purity assessment of sec-butyl 4-hydroxybenzoate.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
Procedure:
-
Prepare a standard solution of sec-butyl 4-hydroxybenzoate in the mobile phase at a known concentration.
-
Prepare a sample solution of the synthesized and purified product.
-
Inject both the standard and sample solutions into the HPLC system.
-
Monitor the elution at a specific wavelength (e.g., 254 nm or 258 nm).[6][8]
-
Compare the retention time and peak area of the sample to the standard to determine purity and concentration.
Caption: General workflow for HPLC analysis.
Mechanism of Action
sec-Butyl 4-hydroxybenzoate exhibits a dual mechanism of action, functioning as both an antimicrobial agent and an endocrine disruptor.
Antimicrobial Mechanism
The antimicrobial activity of parabens, including the sec-butyl isomer, is attributed to a multi-targeted approach against microbial cells.[1][9][10]
-
Disruption of Cell Membrane: Parabens can integrate into the lipid bilayer of microbial cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of essential intracellular components.[1][11]
-
Inhibition of Cellular Enzymes: They can inhibit key enzymes involved in microbial metabolism, such as ATPases and phosphotransferases, thereby disrupting energy production and nutrient uptake.[1][9][11]
-
Interference with Nucleic Acid Synthesis: Parabens have been shown to inhibit the synthesis of DNA and RNA, which is crucial for microbial growth and replication.[1][9][10]
Caption: Antimicrobial mechanisms of sec-Butyl 4-hydroxybenzoate.
Endocrine Disrupting Mechanism
Parabens are known to possess endocrine-disrupting capabilities by interacting with hormone receptors. The potency of this interaction generally increases with the length of the alkyl chain.
-
Estrogenic Activity: sec-Butyl 4-hydroxybenzoate can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen.[8][12] This binding can lead to the activation of estrogen-responsive genes, potentially contributing to estrogen-related health concerns. The binding affinity of butylparabens to estrogen receptors is higher than that of shorter-chain parabens.[9][12]
-
Anti-androgenic Activity: Some studies have shown that butylparabens can also exhibit anti-androgenic activity by inhibiting the transcriptional activity of androgens.[13] This involves interference with the androgen receptor (AR) signaling pathway.[14]
Caption: Endocrine disrupting pathways of sec-Butyl 4-hydroxybenzoate.
Safety Information
sec-Butyl 4-hydroxybenzoate is associated with certain hazards, and appropriate safety precautions should be taken during handling.
| GHS Hazard Statements | GHS Precautionary Statements |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. |
Conclusion
sec-Butyl 4-hydroxybenzoate is a compound with significant utility as an antimicrobial preservative. Its synthesis is a straightforward application of Fischer esterification, and it can be effectively purified and analyzed using standard laboratory techniques. However, its potential as an endocrine disruptor warrants careful consideration, particularly in the context of its applications in products with high human exposure. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its key properties and biological activities. Further research into the specific interactions of sec-butyl 4-hydroxybenzoate with biological systems will continue to refine our understanding of its efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. sec-Butyl 4-hydroxybenzoate [webbook.nist.gov]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Butylparaben - Wikipedia [en.wikipedia.org]
- 10. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
